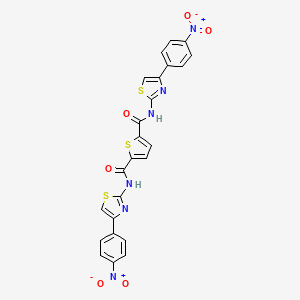

N2,N5-双(4-(4-硝基苯基)噻唑-2-基)噻吩-2,5-二羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound has been described in several studies . The yield was reported to be 58% . The synthesis process was monitored using 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as 1H NMR, 13C NMR, and IR . These analyses provide detailed information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques such as 1H NMR, 13C NMR, and IR . These analyses provide detailed information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present .科学研究应用

电子和磁性

- 交换相互作用和磁性:对带有噻吩单元的双(硝基硝基氧化物)和双(亚胺基硝基氧化物)双自由基的研究已显示在磁性材料中具有潜在应用。这些化合物表现出独特的电子和磁性,使其成为设计新磁性材料的候选材料(Mitsumori et al., 1995)。

材料合成和结构工程

- 噻吩衍生物的晶体工程:使用硝基官能化的噻吩-2,5-二羧酸盐配体对镉配位聚合物进行的研究产生了具有不同结构的结构。这些材料因其在晶体工程和设计具有特定结构性质的材料中的潜在应用而受到关注(Xue et al., 2015)。

电化学应用

- 电致变色性能:已经探索了合成含有咔唑单元和噻吩衍生物的新型共聚物。这些材料表现出有趣的电致变色性能,表明它们在开发新的电致变色器件中的应用(Aydın & Kaya, 2013)。

抗肿瘤活性

- 抗肿瘤剂:已合成并评估了结合噻吩部分和吡唑衍生物的新化合物对它们的抗肿瘤活性。其中一些化合物对肝细胞癌表现出有希望的活性,表明在癌症治疗中的潜在应用(Gomha et al., 2016)。

光伏和光电应用

- 非富勒烯电子受体:已经报道了设计和合成了用于本体异质结太阳能电池中的噻吩单元的非富勒烯电子受体。这些材料通过改善能级排列和溶解度,有望提高太阳能电池的效率(Patil et al., 2015)。

传感和光催化

- 发光传感和光催化性能:由含噻吩配体的配位聚合物构建的配位聚合物已证明具有作为金属离子和有机分子的发光传感器的能力,并显示出光催化活性。这些发现表明了在环境监测和污染物光催化降解中的应用(Zhang et al., 2018)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in different solvents might suggest that the compound’s action could be influenced by the environment in which it is present.

属性

IUPAC Name |

2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVMYJJHPWATOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14N6O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)